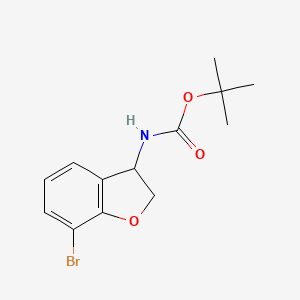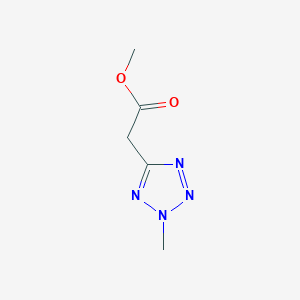
11-(4-Bromobutyl)tricosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(4-Bromobutyl)tricosane: is a long-chain alkyl bromide with the molecular formula C27H55Br and a molecular weight of 459.63 g/mol . This compound is characterized by a tricosane backbone with a bromobutyl group attached at the 11th carbon position. It is primarily used in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-(4-Bromobutyl)tricosane typically involves the bromination of a suitable precursor. One common method is the reaction of 1-Heptadecanol with 4-bromobutyl bromide under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) . The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions: 11-(4-Bromobutyl)tricosane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as , , or .
Reduction Reactions: The compound can be reduced to the corresponding using reducing agents like .
Oxidation Reactions: Oxidation can convert the bromobutyl group to a or using oxidizing agents like .
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), solvents (e.g., DMF).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).
Major Products:
Substitution: Corresponding substituted tricosanes.
Reduction: Tricosane.
Oxidation: Carboxylic acids or aldehydes.
Scientific Research Applications
11-(4-Bromobutyl)tricosane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of lipid interactions and membrane dynamics.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 11-(4-Bromobutyl)tricosane involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic applications to modify and build complex molecular structures.
Comparison with Similar Compounds
- 11-(4-Bromobutyl)nonadecane
- 11-(4-Bromobutyl)pentacosane
- 11-(4-Bromobutyl)heptacosane
Comparison: 11-(4-Bromobutyl)tricosane is unique due to its specific chain length and the position of the bromobutyl group. Compared to similar compounds, it offers distinct reactivity and physical properties, making it suitable for specific applications in organic synthesis and industrial processes.
Properties
Molecular Formula |
C27H55Br |
|---|---|
Molecular Weight |
459.6 g/mol |
IUPAC Name |
11-(4-bromobutyl)tricosane |
InChI |
InChI=1S/C27H55Br/c1-3-5-7-9-11-13-14-16-18-20-24-27(25-21-22-26-28)23-19-17-15-12-10-8-6-4-2/h27H,3-26H2,1-2H3 |
InChI Key |
NOKUXMUXHWBXDC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(CCCCCCCCCC)CCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1S)-1-aminobutyl]phenol](/img/structure/B12334059.png)



![(2E)-3-oxo-3-phenyl-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}propanal](/img/structure/B12334067.png)




![Benzoic acid, 3,4,5-tris[[3,4,5-tris(dodecyloxy)phenyl]methoxy]-](/img/structure/B12334087.png)
![(3E)-3-[(4-methylphenyl)hydrazinylidene]piperidin-2-one](/img/structure/B12334116.png)



